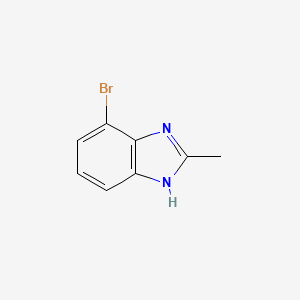

4-Bromo-2-methyl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNGOOZSFZDLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578674 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20223-87-4 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-benzimidazole (CAS No. 20223-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. This document details the physicochemical properties, a robust synthesis protocol, in-depth analytical characterization, and the strategic applications of this versatile intermediate in drug discovery and development. All presented methodologies are grounded in established chemical principles, providing researchers with the practical and theoretical knowledge required for its effective utilization.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, is of paramount importance in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity. Consequently, benzimidazole derivatives have been successfully developed into a diverse range of therapeutics, including proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.

This compound (CAS No. 20223-87-4) emerges as a particularly valuable intermediate. The strategic placement of the bromine atom at the 4-position provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The methyl group at the 2-position influences the molecule's electronic properties and steric profile, offering a well-defined starting point for the rational design of novel bioactive compounds.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safety profile is critical before its use in a laboratory setting.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20223-87-4 | [2][3] |

| Molecular Formula | C₈H₇BrN₂ | [4][5] |

| Molecular Weight | 211.06 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 2-8°C, sealed in a dry environment | [3][5] |

| SMILES | CC1=NC2=C(Br)C=CC=C2N1 | |

| InChI Key | HQNGOOZSFZDLKJ-UHFFFAOYSA-N | [3] |

Note: Due to tautomerism, this compound is structurally equivalent to 7-Bromo-2-methyl-1H-benzimidazole. For the purpose of this guide, the 4-Bromo nomenclature will be used.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and closely related analogues, the following hazard information and precautionary measures are advised.[2]

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any planned experimental procedures.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via the Phillips condensation reaction, a well-established method for benzimidazole formation.[6] The process involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid. In this case, the key precursor is 3-bromo-1,2-diaminobenzene (4-bromo-o-phenylenediamine).

Synthetic Workflow

The overall synthesis can be conceptualized as a two-stage process starting from o-phenylenediamine.

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 4-Bromo-2-methyl-1H-benzimidazole

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-benzimidazole (CAS No. 20223-87-4), a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this specific brominated derivative serves as a versatile intermediate for further synthetic elaboration. This document details the compound's core physicochemical properties, with a focus on its molecular weight, and outlines authoritative protocols for its structural characterization, synthesis, and safe handling. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

The Benzimidazole Scaffold: A Cornerstone of Modern Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural motif found in numerous biologically active compounds. Its unique architecture allows it to mimic purine bases and interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole core is a key focus of medicinal chemistry. This compound represents a valuable building block where the methyl group at the 2-position modulates electronic properties and the bromine atom at the 4-position provides a reactive handle for sophisticated synthetic transformations, such as palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

The foundational characteristics of a compound are critical for its application in any synthetic or analytical workflow. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-methyl-1H-benzo[d]imidazole | [1] |

| CAS Number | 20223-87-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂ | [1][2][3] |

| Molecular Weight | 211.06 g/mol | [1][3] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Physical State | Solid | N/A |

| Storage Temperature | 2-8°C (refrigerated) |

The molecular weight of 211.06 g/mol is a calculated value based on the atomic masses of its constituent elements (Carbon, Hydrogen, Bromine, and Nitrogen) and is the cornerstone for all stoichiometric calculations in experimental design.[1][3]

Structural Elucidation and Quality Control: A Self-Validating System

Confirming the identity and purity of a starting material is paramount to ensure the reliability and reproducibility of experimental results. The following protocols describe a multi-faceted approach to the characterization of this compound.

Mass Spectrometry for Molecular Weight Verification

Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and, consequently, the exact molecular weight of a compound. For a bromo-derivative, mass spectrometry is particularly powerful as it reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), providing an unmistakable signature for the compound.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis:

-

Observe the molecular ion cluster. Expect two major peaks of nearly equal intensity at m/z 210.97 and 212.97, corresponding to the [C₈H₈⁷⁹BrN₂]⁺ and [C₈H₈⁸¹BrN₂]⁺ ions, respectively.

-

Compare the measured exact mass to the theoretical exact mass. The calculated monoisotopic mass for C₈H₇⁷⁹BrN₂ is 210.9768 Da. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.

-

Caption: High-Resolution Mass Spectrometry Workflow.

NMR Spectroscopy for Structural Confirmation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous determination of the compound's connectivity and substitution pattern.

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Analysis:

-

Methyl Group (C2-CH₃): Expect a singlet at approximately δ 2.4-2.6 ppm.

-

Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) for the three protons on the brominated benzene ring.

-

Amine Proton (N-H): Expect a broad singlet at a higher chemical shift (δ > 12 ppm in DMSO-d₆), which may exchange with D₂O.[4]

-

-

¹³C NMR Analysis: Expect 8 distinct carbon signals, including one in the aliphatic region for the methyl group and seven in the aromatic/heterocyclic region. The carbon atom bearing the bromine (C4) will be significantly influenced (its chemical shift will be lower than other aromatic carbons).

Plausible Synthetic Strategy

Rationale: The most common and robust method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4] This method is efficient and generally provides good yields.

Detailed Protocol (Proposed):

-

Reactant Setup: In a round-bottom flask, combine 1.0 equivalent of 3-bromo-benzene-1,2-diamine with 1.2 equivalents of acetic acid.

-

Solvent/Catalyst: Add a suitable solvent that facilitates high temperatures, such as 4M hydrochloric acid or a polyphosphoric acid, to catalyze the cyclization and dehydration.

-

Reaction: Heat the mixture to reflux (typically >100°C) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of crushed ice and water.

-

Neutralize the solution by slowly adding a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

-

-

Purification:

-

Collect the crude solid product by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Caption: Proposed Synthetic Pathway for the Target Compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the introduction of aryl or vinyl substituents at the 4-position.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, enabling the synthesis of complex aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

This chemical reactivity allows scientists to rapidly generate libraries of diverse benzimidazole derivatives for screening in drug discovery programs, targeting a range of diseases.

Caption: Application as a Versatile Synthetic Scaffold.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: This compound is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid or its solutions.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.

References

-

PubChem. (n.d.). 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-2-(2-methylphenyl)-1H-benzimidazole. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4,7-Dibromo-1-methyl-2-octyl-1 h-benzimidazole. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-(hydroxymethyl)benzimidazole (C8H7BrN2O). Retrieved January 12, 2026, from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-methyl-1H-benzimidazole: Properties, Synthesis, and Applications

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] 4-Bromo-2-methyl-1H-benzimidazole is a particularly valuable derivative, offering a strategic combination of substituents. The methyl group at the 2-position enhances lipophilicity and can modulate binding interactions, while the bromine atom at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this important heterocyclic building block for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below. While an experimentally determined melting point is not widely published, data from closely related isomers such as 2-bromo-1H-benzimidazole (m.p. 191-196 °C) suggests a relatively high melting point, consistent with a crystalline solid structure possessing intermolecular hydrogen bonding capabilities.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 20223-87-4 | [5] |

| Molecular Formula | C₈H₇BrN₂ | [5] |

| Molecular Weight | 211.06 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | [3] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in DMSO, Methanol; Insoluble in water (predicted for parent) | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment | [4] |

| SMILES | CC1=NC2=C(Br)C=CC=C2N1 | [5] |

| InChI Key | HQNGOOZSFZDLKJ-UHFFFAOYSA-N | [4] |

Section 2: Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing 2-alkyl-benzimidazoles is the Phillips condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of this compound, the logical precursors are 3-bromo-1,2-phenylenediamine and acetic acid.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the diamine onto the protonated carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration yields an amidine intermediate. The second, intramolecular cyclization step occurs when the remaining amino group attacks the amidine carbon, followed by another dehydration event to yield the final aromatic benzimidazole ring. The use of a strong acid like hydrochloric acid or polyphosphoric acid (PPA) is often employed to facilitate the dehydration steps.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Phillips Condensation

-

Objective: To synthesize this compound from 3-bromo-1,2-phenylenediamine.

-

Materials:

-

3-bromo-1,2-phenylenediamine (1.0 eq.)

-

Glacial Acetic Acid (excess, ~5-10 volumes) or Acetic Acid (1.2 eq.) in 4M HCl

-

10% Sodium Hydroxide or Ammonium Hydroxide solution

-

Ethanol and Water (for recrystallization)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 3-bromo-1,2-phenylenediamine (e.g., 5.0 g, 26.7 mmol).

-

Add glacial acetic acid (25 mL) or a mixture of acetic acid (1.9 g, 32.1 mmol) and 4M hydrochloric acid (25 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 2-4 hours.

-

Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (1:1). The product spot should be UV active and have a different Rf value from the starting diamine.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the acidic reaction mixture into a beaker containing ice water (100 mL).

-

Neutralize the solution by the dropwise addition of 10% sodium hydroxide or concentrated ammonium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8-9), at which point the crude product will precipitate.

-

Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ ~12.5 ppm (s, broad, 1H): N-H proton of the imidazole ring. This peak is exchangeable with D₂O. δ ~7.2-7.6 ppm (m, 3H): Aromatic protons on the benzene ring. The specific splitting pattern (e.g., a triplet and two doublets) will depend on the coupling constants between H5, H6, and H7. δ ~2.6 ppm (s, 3H): Methyl protons at the C2 position. |

| ¹³C NMR | δ ~152 ppm: C2 carbon (quaternary, attached to two nitrogens). δ ~135-140 ppm: Quaternary carbons of the benzene ring fused to the imidazole (C3a, C7a). δ ~110-125 ppm: Protonated carbons of the benzene ring (C5, C6, C7). δ ~115 ppm: C4 carbon (quaternary, attached to bromine). δ ~15 ppm: Methyl carbon. |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (broad): N-H stretching vibration. ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching (methyl group). ~1620-1580: C=N and C=C stretching vibrations of the heterocyclic system. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 210.98 and 212.98 in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

Section 4: Chemical Reactivity and Synthetic Utility

This compound possesses two primary sites for chemical modification: the imidazole N-H proton and the C4-bromo substituent. This dual reactivity makes it a highly versatile intermediate in synthetic chemistry.

-

N-Alkylation and N-Arylation: The imidazole nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions. Common reagents include alkyl halides (e.g., methyl iodide, benzyl bromide) or arylboronic acids in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This modification is crucial for modulating the compound's solubility, metabolic stability, and biological activity.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are generally more reactive than the corresponding chlorides in oxidative addition to palladium catalysts.[8] This enables a wide range of transformations:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

These reactions dramatically expand the chemical space accessible from this building block, allowing for the creation of diverse libraries of compounds for screening.

Caption: Key reaction pathways for this compound.

Section 5: Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone of modern pharmacology. The specific substitution pattern of this compound makes it an attractive starting point for developing inhibitors of various enzymes and receptors.

-

Anticancer Agents: Many kinase inhibitors feature a substituted benzimidazole core. The bromine atom can be replaced via Suzuki coupling to install moieties that target the hinge region of protein kinases, while the N1 position can be functionalized to improve solubility and cell permeability. For example, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown potent activity against kinases like PIM-1 and CK2, inducing apoptosis in cancer cells.[2]

-

Antimicrobial Agents: The benzimidazole ring is present in several antifungal and anthelmintic drugs. Novel derivatives are continuously being explored to combat drug-resistant strains of bacteria and fungi. Studies have shown that various bromo-substituted benzimidazoles exhibit significant antibacterial and antifungal activity.[7]

-

Anti-inflammatory Agents: Benzimidazole derivatives have been shown to inhibit key targets in inflammatory pathways, such as cyclooxygenase (COX) and various kinases like p38 MAP kinase. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the exploration of heterocyclic scaffolds like benzimidazole to improve efficacy and reduce side effects.

Section 6: Safety and Handling

As a professional scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, data from the isomeric 4-Bromo-1H-benzimidazole (CAS 83741-35-9) provides a strong basis for handling procedures.

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a high-value chemical entity whose strategic design offers significant advantages for chemical synthesis and drug discovery. Its stable core, combined with two distinct and synthetically versatile functionalization points, provides a robust platform for generating molecular diversity. The insights and protocols detailed in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors, accelerating the path from a building block to a breakthrough.

References

-

PubChem. 4-bromo-2-(2-methylphenyl)-1H-benzimidazole. [Link]

-

SpectraBase. 4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Optional[13C NMR]. [Link]

-

SpectraBase. 1H-benzimidazole-2-methanamine, N-(4-bromophenyl)-1-methyl- - Optional[1H NMR]. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

PubChem. 4-Bromo-1H-benzimidazole. [Link]

-

ResearchGate. SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. [Link]

-

IARJSET. PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. [Link]

-

Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Oriental Journal of Chemistry. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

National Center for Biotechnology Information. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

-

PubChemLite. 4-bromo-2-(hydroxymethyl)benzimidazole (C8H7BrN2O). [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | CymitQuimica [cymitquimica.com]

Solubility Profile of 4-Bromo-2-methyl-1H-benzimidazole in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methyl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the versatile benzimidazole class of molecules known for a wide range of biological activities.[1] The successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive analysis of the predicted solubility of this compound in common organic solvents. Due to the scarcity of direct experimental data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally analogous compounds to construct a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Benzimidazole Core and the Importance of Solubility

The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with activities spanning antiulcer, antiviral, and anticancer applications.[1][2] The specific analogue, this compound, combines the foundational benzimidazole ring with a lipophilic bromine atom and an electron-donating methyl group. These substitutions are expected to modulate its physicochemical properties, influencing its interaction with biological targets and, critically, its behavior in solution.

Solubility is not merely a physical constant; it is a critical determinant of a compound's utility. In drug development, it directly impacts bioavailability, formulation possibilities, and the design of reliable in vitro assays.[3][4] Poor solubility can terminate the progression of an otherwise promising drug candidate.[3] Therefore, a thorough understanding and accurate measurement of solubility are indispensable early-stage activities in research and development.

Predicted Physicochemical Profile and Its Impact on Solubility

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific molecular features of this compound.

Key Molecular Features:

-

Benzimidazole Core: This fused ring system is aromatic and relatively rigid. The imidazole portion contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (=N-). This amphiprotic nature allows it to interact with a wide range of solvents. The benzimidazole ring itself is weakly basic and weakly acidic.[1]

-

2-Methyl Group: This small alkyl group slightly increases lipophilicity and molecular size.

-

4-Bromo Group: The bromine atom significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule. It also introduces a polarizable halogen bond donor site.

Based on these features and data from related compounds, we can predict the following trends.

Factors Governing Solubility

The interplay between the solute's properties and the solvent's characteristics dictates the final solubility. This relationship is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Caption: Interplay of factors governing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound across a spectrum of common laboratory solvents. These predictions are based on the principles discussed above and solubility data for related benzimidazoles.[5][6][7][8]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, highly polar. Effectively solvates both the polar -NH group and the aromatic system. A common choice for stock solutions.[5][9] |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor with high polarity. Expected to be an excellent solvent. | |

| Acetonitrile (ACN) | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. Will solvate the molecule but may be less effective. | |

| Polar Protic | Methanol (MeOH) | High to Moderate | Can act as both H-bond donor and acceptor, interacting well with the benzimidazole core. Solubility of related benzimidazoles is high in methanol.[5] |

| Ethanol (EtOH) | Moderate | Slightly less polar than methanol. Solubility is expected to be good but likely lower than in methanol due to the increased alkyl character of the solvent.[5] | |

| Isopropanol (IPA) | Low to Moderate | Bulkier and less polar than ethanol, leading to reduced solvation efficiency for the polar functional groups. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderately polar. Can interact via dipole-dipole forces. Studies on similar benzimidazoles show very low solubility in chloroalkanes, suggesting this will not be an ideal solvent.[6] |

| Chloroform (CHCl₃) | Low to Moderate | Similar properties to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderately polar aprotic solvent. Can accept hydrogen bonds but lacks the high polarity of DMSO/DMF. |

| Diethyl Ether | Insoluble to Very Low | Low polarity and inability to effectively solvate the polar N-H bond will lead to poor solubility. | |

| Aromatic | Toluene | Low | Nonpolar. While pi-pi stacking interactions with the benzene ring are possible, it cannot effectively solvate the polar imidazole portion.[6][8] |

| Nonpolar Alkanes | Hexane/Heptane | Insoluble | Lacks any significant polarity or hydrogen bonding capability. Solute-solute interactions will dominate. |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is paramount. The two most relevant types of solubility for drug discovery and development are thermodynamic and kinetic solubility.[4] Thermodynamic solubility represents the true equilibrium between the solid and dissolved states, while kinetic solubility measures the precipitation of a compound from a supersaturated solution (typically from a DMSO stock) and is more relevant to high-throughput screening assays.[4][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It is a self-validating system because the continued presence of solid material ensures that saturation has been reached.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (ensure high purity)

-

Selected organic solvent (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer for analysis

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 5-10 mg.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[11]

-

Causality Insight: Agitation ensures a uniform solution and maximizes the surface area for dissolution. Temperature control is critical as solubility is temperature-dependent.

-

-

Equilibration Time: Allow the mixture to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 72 hours may be necessary.[9] A time-point study can be conducted to confirm when equilibrium is reached (i.e., when solubility values no longer increase).

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Trustworthiness Check: This step is crucial. Failure to completely separate the solid from the saturated solution is a primary source of error, leading to an overestimation of solubility.

-

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter into a clean vial.

-

Causality Insight: Filtration removes any suspended micro-particulates, ensuring only the dissolved compound is analyzed.

-

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting: Express the solubility in mass/volume (e.g., mg/mL) or molarity (mol/L).

Workflow for Shake-Flask Method

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility protocol.

Kinetic Solubility Determination (High-Throughput Screening)

This method is designed to mimic the conditions of many biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous or buffer system. It measures the concentration at which the compound precipitates.

Objective: To rapidly assess the kinetic solubility of this compound in a target medium.

Materials:

-

Concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Target solvent/buffer (e.g., Phosphate-Buffered Saline, PBS).

-

96-well microplates (UV-transparent if using a plate reader).

-

Automated liquid handler or multichannel pipette.

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.[12]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Solvent Addition: Dispense the target buffer/solvent into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant across all wells (typically ≤1%) to avoid solvent effects.[9]

-

Causality Insight: Adding concentrated DMSO stock to an aqueous buffer can cause "solvent shock," leading to rapid precipitation. This is what the assay is designed to measure.

-

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer or the apparent absorbance using a UV-Vis plate reader.[12]

-

Data Analysis: Plot the measured signal (turbidity) against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is defined as the kinetic solubility.

Conclusion

While direct, published solubility data for this compound is limited, a robust, predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is predicted to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in lower alcohols like methanol, and poor solubility in nonpolar and chlorinated solvents. This guide provides the scientific rationale behind these predictions and, more importantly, equips researchers with detailed, validated protocols to determine both thermodynamic and kinetic solubility experimentally. Adherence to these methodologies will ensure the generation of high-quality, reliable data, facilitating informed decisions in synthesis, formulation, and the advancement of drug discovery programs.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][12]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link][10]

-

Fakhree, M. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link][3]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][11]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link][4]

-

Domańska, U., & Bogel-Łukasik, R. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97767345, 4-bromo-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link][13]

-

Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link][14]

-

Garcia, J. J., et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. Retrieved from [Link][15]

-

DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link][16]

-

Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Retrieved from [17]

-

ResearchGate. (2013). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. Retrieved from [Link][18]

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link][19]

-

The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link][20]

-

American Chemical Society. (2002). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Retrieved from [Link][21]

-

Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link][1]

-

Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central. Retrieved from [Link][2]

-

Nature. (2023). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link][8]) [cite: 26]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. rheolution.com [rheolution.com]

- 13. 4-bromo-2-(2-methylphenyl)-1H-benzimidazole | C14H11BrN2 | CID 97767345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. rsc.org [rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-2-methyl-1H-benzimidazole

Introduction

Benzimidazoles represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their applications in drug development, ranging from anthelmintics to antiulceratives, necessitate rigorous structural characterization.[1] Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the unambiguous elucidation of molecular structures. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-methyl-1H-benzimidazole (CAS: 20223-87-4), offering a blend of theoretical prediction, practical experimental guidance, and detailed spectral interpretation for researchers and drug development professionals.

Molecular Structure and Prototropic Tautomerism

Understanding the ¹H NMR spectrum begins with a clear picture of the molecule's structure and its dynamic behavior in solution. This compound possesses a bicyclic system where a benzene ring is fused to an imidazole ring. The key features influencing its NMR spectrum are the methyl group at the C2 position and the bromine atom at the C4 position of the benzene ring.

An essential characteristic of N-unsubstituted benzimidazoles is prototropic tautomerism. The imidazole N-H proton can migrate between the two nitrogen atoms (N1 and N3). If this exchange is rapid on the NMR timescale, it results in a time-averaged spectrum where the pairs of aromatic protons (H4/H7 and H5/H6) become chemically equivalent.[2] However, in this compound, the bromine substituent at the C4 position breaks this symmetry. Consequently, the two tautomers (4-bromo and 7-bromo) are non-equivalent. In most common NMR solvents at room temperature, one tautomer typically predominates, or the exchange is slow enough to give a distinct set of signals for the three aromatic protons, which we will label H5, H6, and H7 based on the 4-bromo tautomer as the major form.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Chosen for its excellent solvating power for benzimidazoles and its ability to slow down the N-H proton exchange, allowing for its observation as a distinct, albeit broad, peak. [3]* Concentration (5-10 mg / 0.7 mL): This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.

-

Shimming: This step is crucial for achieving high resolution, which is necessary to resolve the fine splitting patterns (coupling) of the aromatic protons.

-

Referencing: Calibrating the spectrum to the known residual solvent peak (DMSO at δ 2.50 ppm) ensures the accuracy and comparability of the chemical shift data.

Spectral Interpretation and Data Analysis

The analysis of the resulting ¹H NMR spectrum involves assigning each signal based on its chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (the splitting pattern).

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~12.78 | 1H | br s | - |

| H 6 | ~7.20 | 1H | t | ³J ≈ 7.9 |

| H 5 | ~7.50 | 1H | d | ³J ≈ 7.9 |

| H 7 | ~7.60 | 1H | d | ³J ≈ 7.9 |

| -CH ₃ | ~2.55 | 3H | s | - |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Analysis of Coupling Patterns:

The aromatic region provides a textbook example of an ABC spin system, though it approximates a simpler pattern. The coupling between adjacent (ortho) protons on a benzene ring typically results in coupling constants (³J) of 6-9 Hz.

-

H6 (Triplet): The signal for H6 is split by both H5 and H7. Since the ortho coupling constants are expected to be very similar (³JH6-H5 ≈ ³JH6-H7), the signal appears as a triplet with an intensity ratio of 1:2:1.

-

H5 and H7 (Doublets): H5 is split only by H6, and H7 is split only by H6. Therefore, both appear as doublets. The small meta-coupling (⁴JH5-H7) is typically less than 3 Hz and may not be resolved, or may just contribute to broadening of the doublet peaks.

Caption: Spin-spin coupling network for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is highly informative, providing five distinct signals that correspond to the five unique proton environments in the molecule. A systematic analysis of the chemical shifts, integration values, and coupling patterns allows for the complete and unambiguous assignment of the structure. The downfield broad singlet for the N-H proton, the sharp singlet for the C2-methyl group, and the characteristic doublet-triplet-doublet pattern for the three aromatic protons serve as a unique spectroscopic fingerprint for this compound. This guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire and interpret this crucial analytical data.

References

-

SUPPLEMENTARY INFORMATION. (n.d.). Retrieved January 12, 2026, from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Retrieved January 12, 2026, from [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619-1631. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Mahalakshmi, C. M., & Chidambaranathan, V. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. Trade Science Inc. Retrieved January 12, 2026, from [Link]

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. rsc.org [rsc.org]

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromo-2-methyl-1H-benzimidazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug development, where heterocyclic scaffolds like benzimidazole are prevalent, 13C NMR is particularly vital. It allows for the unambiguous determination of carbon frameworks, substitution patterns, and even subtle electronic effects within a molecule. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic albendazole.[1][2]

Pillar 1: Understanding the Benzimidazole Core and Prototropic Tautomerism

The 13C NMR spectrum of a benzimidazole is profoundly influenced by the phenomenon of prototropic tautomerism. The N-H proton can reside on either nitrogen (N1 or N3), leading to a dynamic equilibrium between two tautomeric forms.

In symmetrically substituted benzimidazoles, this exchange is degenerate and can lead to a time-averaged spectrum where chemically distinct but rapidly interconverting carbons (e.g., C4/C7 and C5/C6) show single, sometimes broadened, resonance signals.[3][4] However, for this compound, the tautomers are non-degenerate constitutional isomers: 4-bromo- and 7-bromo-2-methyl-1H-benzimidazole.

The rate of this tautomeric exchange is highly dependent on the solvent, temperature, and pH.[1][5][6]

-

In nonpolar solvents (e.g., CDCl₃) , the exchange can be rapid, potentially leading to a single set of averaged signals.

-

In polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆) , the exchange is often slowed considerably, allowing for the observation of distinct signals for both tautomers, provided they are present in sufficient concentration.[3][6]

Therefore, the choice of solvent is a critical experimental parameter that dictates the appearance of the final spectrum. For structural elucidation, acquiring the spectrum in a solvent like DMSO-d₆ is often preferred to "lock" the tautomers and observe the full set of carbon signals.

Pillar 2: Predictive Analysis of 13C NMR Chemical Shifts

To predict the chemical shifts for this compound, we will use an established incremental approach. We begin with the known experimental shifts of the parent 2-methylbenzimidazole and then apply the expected substituent chemical shift (SCS) effects for a bromine atom.

Base Spectrum: 2-Methyl-1H-benzimidazole

The 13C NMR chemical shifts for the parent compound, 2-methyl-1H-benzimidazole, are well-documented. In a solvent like CDCl₃ where tautomeric averaging occurs, the spectrum is simplified. For our predictive analysis, we will reference data that distinguishes the individual carbon environments, which is more representative of a slow-exchange condition.

mol [label=<

|

>];

caption [label="Figure 2. Numbering scheme for the benzimidazole core.", shape=plaintext, fontcolor="#202124"]; } केंदot Caption: Figure 2. Numbering scheme for the benzimidazole core.

Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) for Benzimidazole and 2-Methyl-1H-benzimidazole.

| Carbon Atom | Benzimidazole (DMSO-d₆) | 2-Methyl-1H-benzimidazole (CDCl₃, averaged) |

| C2 | 141.9 | 151.7 |

| C3a/C7a | 138.1 | 138.6 |

| C4/C7 | 115.4 | 114.6 |

| C5/C6 | 121.6 | 122.1 |

| 2-CH₃ | - | 14.9 |

The introduction of the methyl group at the C2 position deshields it significantly (from ~142 ppm to ~152 ppm), a typical effect for alkyl substitution on an sp² carbon in this environment.[1]

Substituent Effects of Bromine

The introduction of a bromine atom onto the benzene ring induces predictable electronic effects that alter the chemical shifts of nearby carbons.

-

Direct (ipso) Effect: The carbon directly attached to the bromine (C4) will experience a strong deshielding effect from the electronegativity of the halogen, but this is counteracted by the "heavy atom effect," which is a shielding (upfield) contribution. For bromine, the net result is typically a small shift, often slightly upfield, relative to the unsubstituted carbon.[9]

-

Ortho Effect: The carbons ortho to the bromine (C3a and C5) will be deshielded (shifted downfield).

-

Meta Effect: The carbons meta to the bromine (C6 and C7a) will experience a smaller deshielding effect.

-

Para Effect: The carbon para to the bromine (C7) will be slightly shielded (shifted upfield).

Predicted 13C NMR Chemical Shifts for this compound

By applying these principles, we can predict the approximate chemical shifts for the individual, non-equivalent carbons of the major tautomer (4-bromo). The presence of the second tautomer (7-bromo) would result in a separate, though similar, set of signals. The following table outlines the predicted shifts under slow-exchange conditions (e.g., in DMSO-d₆).

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound.

| Carbon Atom | Predicted Shift (ppm) | Rationale |

| C2 | ~152 | The C2 carbon is distant from the bromine substituent, so its chemical shift is expected to be very similar to that in 2-methylbenzimidazole. |

| 2-CH₃ | ~15 | The methyl carbon is also distant from the bromine and should remain largely unaffected. |

| C4 | ~115 | This is the ipso-carbon. Starting from a base of ~122 ppm (for an aromatic CH), the heavy atom effect of bromine will cause a significant upfield shift. The exact position is hard to predict but will be a key identifying signal. |

| C5 | ~124 | Ortho to the bromine, this carbon will be deshielded compared to the parent compound's C5/C6 average of 122.1 ppm. |

| C6 | ~123 | Meta to the bromine, this carbon will experience a smaller effect and should be close to the parent compound's average value. |

| C7 | ~112 | Para to the bromine, this carbon should be shielded relative to the parent compound's C4/C7 average of 114.6 ppm. |

| C3a | ~140 | This bridgehead carbon is ortho to the bromine substituent and should be deshielded. |

| C7a | ~137 | This bridgehead carbon is meta to the bromine substituent and should be less affected than C3a. |

Disclaimer: These are expert predictions based on established substituent effects. Actual experimental values may vary depending on solvent, concentration, and temperature.

Pillar 3: Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, a robust and reproducible experimental protocol is essential. This section outlines a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Workflow Diagram

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the purified this compound sample.

-

Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended to slow tautomeric exchange).

-

Vortex the sample until the solid is completely dissolved. Gentle warming may be required.

-

Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (typically >4 cm).

-

-

Instrument Setup and Data Acquisition:

-

This protocol assumes a standard 500 MHz NMR spectrometer.[10][11]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Set the experiment type to a standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems).

-

Key Acquisition Parameters:

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Pulse Angle: 30° (a smaller flip angle allows for a shorter relaxation delay).

-

Relaxation Delay (d1): 2.0 seconds. This is a compromise between sensitivity and experiment time. For accurate integration of quaternary carbons, a longer delay (5-10 s) may be necessary.

-

Acquisition Time: ~1.0-1.5 seconds.

-

Number of Scans (NS): 1024 to 4096, depending on the sample concentration. More scans will be needed to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the Free Induction Decay (FID).

-

Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 39.52 ppm.[11]

-

Identify and list the chemical shifts of all observed peaks. For enhanced analysis, consider running advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, and 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign each carbon signal.

-

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the 13C NMR chemical shifts of this compound. By leveraging foundational principles of tautomerism and substituent effects, researchers can confidently approach the structural elucidation of this and related heterocyclic compounds. The provided protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and chemical research.

References

-

Zecchi, G. (Ed.). (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]

-

Supplementary Information for various benzimidazole syntheses, providing exemplary 13C NMR data. (Source not formally titled, but contains experimental spectra). [Link]

-

ResearchGate. 13C NMR spectra of benzimidazole salt 2i (CDCl3, 75 MHz). [Link]

-

Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

Royal Society of Chemistry. (2012). Expedient synthesis of benzimidazoles using amides. [Link]

-

SpectraBase. 4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Optional[13C NMR]. [Link]

-

ResearchGate. Calculated and experimental 1H and 13C chemical shifts of the benzene part. [Link]

-

SpectraBase. 2-Methyl-1H-benzimidazole - Optional[13C NMR]. [Link]

-

ResearchGate. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]

-

Marcinkowska, M., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]

-

National Center for Biotechnology Information. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Kadhim, M. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

Mahalakshmi, C. M., & Chidambaranathan, V. (2014). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. Trade Science Inc. Journals. [Link]

-

Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

The Definitive Guide to the Mass Spectrometry of 4-Bromo-2-methyl-1H-benzimidazole: Elucidation and Fragmentation Analysis

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-Bromo-2-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for the structural elucidation of this molecule.

Foundational Principles: Understanding the Analyte and the Technique

This compound (C₈H₇BrN₂) is a substituted benzimidazole with a molecular weight of approximately 211.06 g/mol .[1][2] The benzimidazole core is a prevalent scaffold in medicinal chemistry, and understanding the fragmentation behavior of its derivatives is crucial for their identification and characterization. Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a fingerprint of the molecule's structure through its fragmentation pattern.

The choice of ionization technique is paramount for successful analysis. While techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for the analysis of benzimidazoles, particularly in liquid chromatography-mass spectrometry (LC-MS) systems, Electron Ionization (EI) provides rich fragmentation data that is invaluable for structural elucidation.[3][4] For the purpose of this guide, which focuses on detailed structural analysis, we will primarily consider Electron Ionization.

The Mass Spectrum of this compound: A Detailed Interpretation

Upon introduction into the mass spectrometer, this compound will be ionized, typically by the loss of an electron, to form a molecular ion (M⁺˙). A key characteristic to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M⁺˙ and (M+2)⁺˙ peak cluster of almost equal intensity, which is a hallmark of a monobrominated compound.

Predicted Key Data Points

| Feature | Predicted m/z | Rationale |

| Molecular Ion (M⁺˙) with ⁷⁹Br | 210 | C₈H₇⁷⁹BrN₂⁺˙ |

| Molecular Ion (M⁺˙) with ⁸¹Br | 212 | C₈H₇⁸¹BrN₂⁺˙ |

| Loss of H | 209/211 | [M-H]⁺ |

| Loss of CH₃ | 195/197 | [M-CH₃]⁺ |

| Loss of Br | 131 | [M-Br]⁺ |

| Loss of HCN | 183/185 | [M-HCN]⁺˙ |

| Benzimidazole Cation | 117 | [C₇H₅N₂]⁺ |

Fragmentation Pathway

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions. The benzimidazole ring itself is relatively stable, often leading to fragmentations involving the substituents.

A primary fragmentation event is the loss of a hydrogen radical (H•) from the methyl group or the imidazole nitrogen, leading to an [M-1]⁺ ion. Another significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•) and the formation of a cation at m/z 131. The loss of a methyl radical (•CH₃) from the molecular ion would yield a fragment at m/z 195/197. Furthermore, the characteristic loss of hydrogen cyanide (HCN) from the imidazole ring is a common fragmentation pathway for benzimidazole derivatives.[5]

Sources

- 1. This compound 95% | CAS: 20223-87-4 | AChemBlock [achemblock.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. scispace.com [scispace.com]

The Pharmacological Potential of 4-Bromo-2-methyl-1H-benzimidazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. This technical guide focuses on a specific, yet underexplored, derivative: 4-Bromo-2-methyl-1H-benzimidazole. While direct and extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available for structurally analogous bromo-substituted benzimidazoles to provide a predictive framework for its biological activities. We delve into its synthetic pathways, potential antimicrobial and anticancer properties, and the mechanistic underpinnings of these activities. Detailed experimental protocols for the evaluation of these biological effects are provided to empower researchers in their exploration of this promising compound. This guide serves as a foundational resource, bridging the gap in the current literature and illuminating the path for future research and drug development endeavors centered on this compound.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, represent a "privileged structure" in drug discovery.[1] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This has resulted in the development of numerous successful drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents.[3]

The therapeutic versatility of the benzimidazole core is largely dictated by the nature and position of its substituents. Halogenation, in particular, has been a key strategy to modulate the electronic properties, lipophilicity, and binding interactions of these molecules, often enhancing their biological efficacy. This guide focuses on this compound, a compound that combines the established benzimidazole scaffold with the influential bromo and methyl substitutions. While comprehensive studies on this specific molecule are limited, the extensive research on its close analogs provides a strong basis for predicting its pharmacological profile.

Synthesis of this compound

The synthesis of the benzimidazole core is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible and efficient synthetic route involves the reaction of 3-bromo-1,2-phenylenediamine with acetic acid.

Proposed Synthetic Pathway

The primary route to this compound is the Phillips cyclocondensation reaction. This involves the reaction of 3-bromo-1,2-phenylenediamine with acetic acid under acidic conditions and heat.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[4]

Materials:

-

3-Bromo-1,2-phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Activated Charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-1,2-phenylenediamine (1 equivalent) in 4M hydrochloric acid.

-

Add glacial acetic acid (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

-